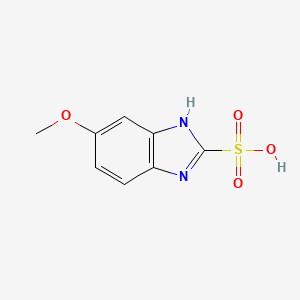

![molecular formula C6H4N2O2S B2588997 1H-thieno[3,2-c]pyrazole-5-carboxylic acid CAS No. 1313726-01-0](/img/structure/B2588997.png)

1H-thieno[3,2-c]pyrazole-5-carboxylic acid

概要

説明

1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has an average mass of 168.173 Da and a monoisotopic mass of 167.999344 Da .

Molecular Structure Analysis

The molecular structure of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid consists of a pyrazole ring fused with a thiophene ring . The exact 3D structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis

1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a yellow to brown solid . Its exact physical and chemical properties, such as melting point, solubility, and stability, may be found in specialized chemical databases or literature.科学的研究の応用

Antimicrobial Activities

1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives have been explored for their antimicrobial properties. Research has demonstrated the effectiveness of these derivatives against various microorganisms, including fungi and bacteria. The synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives has shown moderate to high antimicrobial activity against organisms such as Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016).

Synthesis of Heterocyclic Compounds

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which have potential applications in different fields of chemistry and pharmacology. For instance, its derivative has been used to synthesize (thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, showcasing the versatility of this chemical in creating a range of biologically active compounds (Patil et al., 2014).

Functionalization and Theoretical Studies

1H-thieno[3,2-c]pyrazole-5-carboxylic acid and its derivatives have been the subject of experimental and theoretical studies to understand their reaction mechanisms and potential applications in synthesis. For example, the functionalization reactions of 1H-pyrazole-3-carboxylic acid have been examined, providing insights into the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Yıldırım et al., 2005).

Application in Organic Synthesis

The derivatives of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid have been utilized in organic synthesis, demonstrating their role in constructing complex molecular structures. This includes the synthesis of novel oxadiazole, pyrazole, and pyrimidine bearing thienopyrazole moiety, highlighting its application in the development of diverse organic compounds with potential biological activities (Sophy & Abdel Reheim, 2020).

Synthesis of Novel Coordination Complexes

Research has also delved into the use of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives in the synthesis of novel coordination complexes. These complexes have potential applications in fields such as catalysis and material science, contributing to the understanding of metal-ligand interactions in coordination chemistry (Radi et al., 2015).

特性

IUPAC Name |

1H-thieno[3,2-c]pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)2-7-8-3/h1-2H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMXFSCEGDLKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)

![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)

![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)